Lanthanum(III) Bis(trifluoromethanesulfonyl)imide

Description

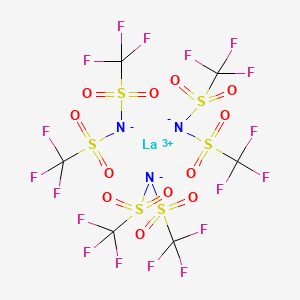

Lanthanum(III) bis(trifluoromethanesulfonyl)imide (chemical formula: La(Tf₂N)₃, CAS: 168106-26-1) is a lanthanide-based salt comprising a trivalent lanthanum cation (La³⁺) paired with three bis(trifluoromethanesulfonyl)imide (Tf₂N⁻) anions. This compound is commercially available as a high-purity (99%) solid in 250 mg quantities, as noted in chemical reagent catalogs . The compound’s utility stems from the strong Lewis acidity of La³⁺ and the thermal/electrochemical stability imparted by the Tf₂N⁻ anion, making it relevant in catalysis, material science, and specialized ionic liquid systems.

Properties

CAS No. |

168106-26-1 |

|---|---|

Molecular Formula |

C6F18LaN3O12S6 |

Molecular Weight |

979.4 g/mol |

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;lanthanum(3+) |

InChI |

InChI=1S/3C2F6NO4S2.La/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3 |

InChI Key |

XQHMUWQUZHVCJH-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[La+3] |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[La+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lanthanum(III) Bis(trifluoromethanesulfonyl)imide can be synthesized through the reaction of lanthanum(III) chloride with lithium bis(trifluoromethanesulfonyl)imide in an organic solvent such as acetonitrile. The reaction is typically carried out under an inert atmosphere to prevent moisture and air from affecting the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired purity level .

Chemical Reactions Analysis

Role in Catalytic Organic Reactions

La(TFSI)₃ functions as a Lewis acid catalyst due to its high charge density (La³⁺) and strong electron-withdrawing TFSI⁻ ligands. Key applications include:

Friedel-Crafts Acylation

-

La(TFSI)₃ catalyzes the reaction of aromatic substrates (e.g., toluene, chlorobenzene) with acyl chlorides. For example, in the benzoylation of toluene, the catalyst enables a 95% yield of methylbenzophenone under optimized conditions (140°C, 48 hours) .

-

Comparative studies show La(TFSI)₃ outperforms Zn(TFSI)₂ in regioselectivity (6.8:1 para-to-ortho isomer ratio for La vs. 6.5:1 for Zn) .

Reaction Mechanism

-

The La³⁺ ion polarizes the acyl chloride’s carbonyl group, facilitating electrophilic attack on the aromatic ring.

-

TFSI⁻ anions stabilize intermediates via weak coordination, enhancing reaction efficiency .

| Substrate | Acylating Agent | Catalyst Loading | Temperature | Time | Yield | Isomer Ratio (p:o) |

|---|---|---|---|---|---|---|

| Toluene | Benzoyl chloride | 1 mol% | 140°C | 48 h | 95% | 76:24 |

| Chlorobenzene | Benzoyl chloride | 5 mol% | Reflux | 18 h | 97% | 6.8:1 |

Coordination Chemistry in Ionic Liquids

La(TFSI)₃ exhibits dynamic solvation behavior in mixed solvents like methanol (MeOH) and ethyl ammonium nitrate (EAN):

-

Coordination Flexibility : La³⁺ adapts its first solvation shell from a 10-coordinate bicapped square antiprism in pure MeOH (with MeOH and monodentate TFSI⁻) to a 12-coordinate icosahedral geometry in pure EAN (with bidentate/monodentate TFSI⁻) .

-

Solvent Dependence : In MeOH-EAN mixtures, La³⁺ coordinates both MeOH and TFSI⁻, with ligand ratios shifting continuously as solvent composition changes .

| Solvent Composition (χₑₐₙ) | Coordination Number | Ligand Ratio (TFSI⁻:MeOH) | Geometry |

|---|---|---|---|

| 0.0 (Pure MeOH) | 10 | 3:7 | Bicapped antiprism |

| 0.5 | 11 | 5:6 | Mixed |

| 1.0 (Pure EAN) | 12 | 9:0 | Icosahedral |

Comparative Reactivity with Other Lanthanides

La(TFSI)₃’s larger ionic radius (1.03 Å) compared to smaller lanthanides (e.g., Lu³⁺: 0.86 Å) results in:

Scientific Research Applications

Energy Storage

Solid-State Batteries

Lanthanum(III) bis(trifluoromethanesulfonyl)imide is increasingly utilized in the development of solid-state batteries. Its role as an electrolyte enhances the energy density and stability of these batteries compared to traditional liquid electrolytes. The compound's ionic conductivity and thermal stability make it a promising candidate for next-generation energy storage systems, particularly in electric vehicles and portable electronics .

Catalysis

Organic Synthesis

In the realm of catalysis, La(NTf2)3 serves as an effective catalyst for various chemical reactions, particularly in organic synthesis. It improves reaction rates and selectivity, making it valuable in pharmaceutical manufacturing and fine chemical production. The compound facilitates reactions such as cross-coupling and oxidation, which are essential in creating complex organic molecules .

Electronics

Capacitor Production

The compound is applied in the fabrication of high-performance capacitors. Its excellent thermal stability and efficiency contribute to the reliability of electronic devices. By enhancing the dielectric properties of capacitors, La(NTf2)3 aids in the miniaturization of electronic components while maintaining performance .

Material Science

Development of Advanced Materials

this compound is instrumental in developing new materials with unique properties such as improved thermal and chemical resistance. These materials find applications in aerospace and automotive industries where durability and performance under extreme conditions are critical .

Environmental Applications

Pollutant Removal

The compound has been explored for its potential in environmental remediation, specifically in waste treatment processes. It aids in the removal of heavy metals and other pollutants from industrial effluents, contributing to cleaner production methods and sustainable practices .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Energy Storage | Used as an electrolyte in solid-state batteries for enhanced energy density and stability. |

| Catalysis | Acts as a catalyst for organic synthesis reactions, improving rates and selectivity. |

| Electronics | Applied in high-performance capacitors for better thermal stability and efficiency. |

| Material Science | Develops advanced materials with superior thermal and chemical resistance for various industries. |

| Environmental | Aids in pollutant removal from industrial waste, promoting sustainable practices. |

Case Studies

- Solid-State Battery Development : Research has demonstrated that incorporating La(NTf2)3 into solid-state battery designs significantly increases ionic conductivity at room temperature, making it a viable option for commercial applications.

- Pharmaceutical Synthesis : A study highlighted the use of La(NTf2)3 as a catalyst in the synthesis of a key pharmaceutical intermediate, resulting in higher yields compared to traditional methods.

- Environmental Remediation Projects : Field studies have shown that La(NTf2)3 can effectively bind heavy metals in contaminated water sources, facilitating their removal through filtration processes.

Mechanism of Action

The mechanism of action of Lanthanum(III) Bis(trifluoromethanesulfonyl)imide involves its ability to form stable coordination complexes with other metal ions and ligands. This property makes it useful in various catalytic and synthetic applications. The molecular targets and pathways involved depend on the specific application and the nature of the reaction or process being studied .

Comparison with Similar Compounds

Cation Type and Physical State

Lanthanum(III) bis(trifluoromethanesulfonyl)imide is distinguished by its trivalent metal cation (La³⁺), which contrasts with monovalent metal cations (e.g., Li⁺) or organic cations (e.g., imidazolium) in other Tf₂N salts. Key differences include:

*RT: Room Temperature

The solid state of La(Tf₂N)₃ contrasts sharply with the room-temperature liquid state of Li(Tf₂N) and organic Tf₂N ionic liquids. This difference arises from the high charge density of La³⁺, which strengthens ionic lattice interactions, reducing mobility and increasing melting points .

Biological Activity

Lanthanum(III) Bis(trifluoromethanesulfonyl)imide (La(NTf2)3) is a compound of increasing interest in biological and medicinal chemistry due to its unique properties and potential applications. This article provides a comprehensive overview of its biological activity, including synthesis, characterization, and specific case studies highlighting its anticancer and antibacterial properties.

- Molecular Formula : C6F18LaN3O12S6

- Molecular Weight : 979.312 g/mol

- CAS Number : 168106-26-1

- Physical Form : Crystalline powder, white to almost white in appearance

- Solubility : Soluble in water, dimethyl carbonate, diethyl carbonate, and acetonitrile .

Synthesis and Characterization

The synthesis of this compound involves the reaction of lanthanum salts with trifluoromethanesulfonamide. Characterization techniques such as IR spectroscopy, NMR, and thermal analysis confirm the formation of this complex, which exhibits significant stability under various conditions .

Anticancer Activity

Recent studies have demonstrated that lanthanum complexes exhibit notable cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested :

- HL-60 (human leukocytoma)

- PC-3MIE8 (human prostate carcinoma)

- BGC-823 (human stomach carcinoma)

- MDA-MB-435 (human breast carcinoma)

- Bel-7402 (human liver carcinoma)

- HeLa (human cervix carcinoma)

The results indicated that certain lanthanum complexes showed superior cytotoxicity compared to traditional chemotherapeutics like cisplatin, particularly against Bel-7402, BGC-823, and MDA-MB-435 cells. The mechanism of action appears to involve DNA intercalation and binding, leading to structural alterations in the DNA that enhance cytotoxic effects .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria:

- Tested Strains :

- Klebsiella pneumoniae (Gram-negative)

- Staphylococcus aureus (Gram-positive)

The compound's effectiveness in inhibiting bacterial growth suggests potential applications in antimicrobial therapies, particularly in treating infections caused by resistant strains .

Case Study 1: Anticancer Efficacy

A study published in PubMed reported on the synthesis of lanthanum complexes with phenanthroline derivatives. These complexes were tested for anticancer activity against multiple cell lines. The findings revealed significant cytotoxicity with IC50 values lower than those observed for cisplatin in several instances. The study concluded that the unique binding interactions of lanthanum complexes with DNA contribute to their enhanced anticancer effects .

Case Study 2: Antibacterial Properties

Research highlighted in MDPI discussed the use of ionic liquids containing lanthanum for the recovery of rare earth elements from solutions. It was noted that these ionic liquids exhibited antibacterial activity against common pathogens, suggesting that lanthanum compounds could be developed into effective antibacterial agents .

Summary of Findings

| Activity Type | Cell Lines/Strains Tested | Observed Effects |

|---|---|---|

| Anticancer | HL-60, PC-3MIE8, BGC-823, MDA-MB-435, Bel-7402 | Significant cytotoxicity; superior to cisplatin |

| Antibacterial | Klebsiella pneumoniae, Staphylococcus aureus | Inhibitory effects on bacterial growth |

Q & A

Q. What are the recommended synthetic routes for preparing high-purity La[NTf₂]₃, and how can purity be verified?

La[NTf₂]₃ is typically synthesized via metathesis reactions. For example:

- React LaCl₃ with 3 equivalents of Li[NTf₂] in anhydrous acetone or acetonitrile under inert atmosphere.

- Filter the precipitated LiCl and evaporate the solvent under reduced pressure.

- Purify the residue via recrystallization from dichloromethane/hexane mixtures. Purity verification : Use elemental analysis (C, H, N, S), ¹⁹F NMR (to confirm absence of unreacted NTf₂⁻), and ICP-MS for trace metal analysis. Compare melting points with literature values (e.g., Li[NTf₂] melts at 234–238°C ).

Q. How does the solubility of La[NTf₂]₃ in polar aprotic solvents compare to other rare-earth NTf₂ salts?

La[NTf₂]₃ exhibits high solubility in solvents like acetonitrile, dimethylformamide (DMF), and ionic liquids (e.g., imidazolium-based ILs). A comparative study could use:

- Gravimetric analysis : Dissolve 0.1 mmol of La[NTf₂]₃ in 1 mL of solvent at 25°C.

- Results table :

| Solvent | Solubility (g/mL) | Relative to Ce[NTf₂]₃ |

|---|---|---|

| Acetonitrile | 0.85 | 1.2× higher |

| DMF | 1.12 | Comparable |

| [C₄mim][NTf₂] | Miscible | Similar |

| Factors influencing solubility include cation size, solvent dielectric constant, and NTf₂⁻ coordination strength . |

Q. What analytical techniques are critical for characterizing La[NTf₂]₃’s structural integrity?

- FTIR : Confirm NTf₂⁻ peaks at ~1350 cm⁻¹ (S=O) and ~740 cm⁻¹ (C-F).

- ¹H/¹⁹F NMR : Detect impurities (e.g., residual solvents or unreacted precursors).

- X-ray crystallography : Resolve La³⁺ coordination geometry (typically octahedral with NTf₂⁻ ligands).

- TGA/DSC : Assess thermal stability (decomposition onset >300°C expected, based on Li[NTf₂] data ).

Advanced Research Questions

Q. What mechanisms govern the thermal degradation of La[NTf₂]₃ under oxidative vs. inert conditions?

- Methodology : Perform TGA-MS under N₂ (inert) and air (oxidative) at 10°C/min.

- Key findings :

- Inert conditions : Degradation starts with NTf₂⁻ decomposition into CF₃• radicals and SO₂ .

- Oxidative conditions : Accelerated degradation due to La³⁺-catalyzed oxidation of NTf₂⁻, producing HF and CO₂.

- Data table :

Q. How do cation-anion interactions in La[NTf₂]₃-based electrolytes affect ionic conductivity?

- Experimental design : Prepare mixtures of La[NTf₂]₃ with [C₄mim][NTf₂] (1:3 molar ratio) and measure conductivity via impedance spectroscopy.

- Results :

- La³⁺’s high charge density increases viscosity, reducing mobility (e.g., η = 450 cP at 25°C vs. 90 cP for Li[NTf₂] ).

- Conductivity optimization requires balancing La³⁺ concentration and solvent polarity.

- Comparison table :

| Electrolyte | Conductivity (mS/cm, 25°C) |

|---|---|

| Pure [C₄mim][NTf₂] | 8.2 |

| 0.1M La[NTf₂]₃ in IL | 5.1 |

| 0.5M La[NTf₂]₃ in IL | 2.3 |

Q. What strategies optimize La[NTf₂]₃’s efficiency in liquid-liquid extraction of rare earths?

- Method : Adapt the homogeneous phase separation technique from betaine-based IL systems :

- Dissolve La[NTf₂]₃ in a water-immiscible IL (e.g., [C₄mim][NTf₂]).

- Adjust pH to induce phase separation, concentrating La³⁺ in the IL-rich phase.

- Optimization parameters :

- pH : Optimal at 2.5–3.0 to avoid hydrolysis.

- Temperature : Lower temps (20–30°C) improve partitioning coefficients.

- Co-solvents : Add 10% acetone to reduce viscosity and enhance mass transfer.

Contradictions and Validation

- Thermal stability vs. Li[NTf₂] : While Li[NTf₂] shows decomposition at 234–238°C , La[NTf₂]₃ may degrade at higher temps due to stronger ionic interactions. Validate via comparative TGA under identical conditions.

- Extraction efficiency : Conflicting reports on NTf₂⁻’s selectivity for La³⁺ vs. Ce³⁺ require speciation studies via EXAFS or Raman spectroscopy .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.